{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Overview
Description
“{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound with the CAS number 1283108-35-9 . It has a molecular weight of 216.24 and a molecular formula of C11H12N4O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a pyridazine ring via an ethylamine linker .Scientific Research Applications
Synthesis and Structural Characterization
- In the synthesis of various compounds, including ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, compounds similar to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine have been utilized. These compounds often form intermolecular hydrogen bonding, which is significant in structural chemistry (Hu, Yang, Luo, & Li, 2011).
Biological Activity and Pharmacophores
- Derivatives of pyridine, akin to this compound, show diverse biological activities and are components of many natural and synthetic pharmaceutical agents. They have been studied for activities like COX-2 inhibition and cardiotonic effects, and some exhibit antitumor and antibacterial activities (Ashok, Pallavi, Reddy, & Rao, 2006).
Catalytic and Synthetic Applications
- Compounds similar to this compound have been used in Cu-catalyzed synthesis of other heterocyclic compounds. These processes often involve novel activation modes and can yield a variety of valuable products (Rao, Mai, & Song, 2017).
Antioxidant Activity
- Derivatives of pyridine and pyridazinone, which are structurally related to this compound, have been synthesized and evaluated for their antioxidant activities. Some of these compounds have shown remarkable antioxidant activity, which is an important aspect of pharmaceutical and health-related research (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial Activity
- Similar compounds have been synthesized and assessed for their antimicrobial activities. This research is crucial for developing new antimicrobial agents, which is a significant area in medical research (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Photophysical Properties
- Organometallic complexes involving ligands related to this compound have been studied for their photophysical properties. This research is important in the field of photochemistry and materials science (Khamrang, Kartikeyan, Velusamy, Rajendiran, Dhivya, Perumalsamy, Akbarsha, & Palaniandavar, 2016).
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-16-11-4-3-10(14-15-11)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJZVCLOMPRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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